6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one
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Overview
Description
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one is a compound belonging to the pyridazinone family. Pyridazinones are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms and an oxygen atom at the third position. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one typically involves the following steps:
Friedel-Crafts Acylation: Benzene is acylated with succinic anhydride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyridazinone ring.
Substitution: The morpholin-4-ylsulfonyl and methyl groups are introduced through substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as an anti-inflammatory and antihypertensive agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in vasodilation and anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one include:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
3-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11-2-3-12(13-4-5-15(19)17-16-13)10-14(11)23(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSCYCLVVKCQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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